Kealiinine C
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Overview
Description
Kealiinine C is a natural product found in Leucetta chagosensis with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Kealiinine C, a type of 2-aminoimidazole alkaloid, has been the subject of significant research regarding its synthesis. An efficient method involving palladium-catalyzed C-H functionalization has been developed for the synthesis of this compound and its analogues. This process includes iodocyclisation of propargylguanidines followed by intramolecular Pd-catalysed cyclisation (Saha et al., 2018).
Biological Activities
- This compound, along with other Leucetta alkaloid kealiinines (A-C), have been evaluated for their antiviral and antiphytopathogenic fungus activities. Kealiinine B, in particular, showed notable anti-TMV activity, and some derivatives exhibited significant antiviral activity, emerging as potential leads for novel antiviral agent development. These compounds also displayed broad-spectrum fungicidal activities, suggesting their potential in agricultural applications (Li et al., 2018).
Medicinal Potential
- In a study exploring new imidazole alkaloids from the Indonesian sponge Leucetta chagosensis, this compound, along with other similar compounds, was identified. Some of these compounds exhibited strong antifungal activity and mild cytotoxicity against certain cell lines, highlighting their potential in developing new medicinal treatments (Hassan et al., 2004).
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-4-(4-methoxyphenyl)-1-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C22H23N3O4/c1-25-15-10-13-11-16(27-3)20(28-4)21(29-5)18(13)17(19(15)24-22(25)23)12-6-8-14(26-2)9-7-12/h6-11H,1-5H3,(H2,23,24) |
InChI Key |
LFZBJMWIAAPZLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C3C(=C2)C=C(C(=C3OC)OC)OC)C4=CC=C(C=C4)OC)N=C1N |
Synonyms |
kealiinine C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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